![molecular formula C10H14BrNO B1324376 Bromhydrate de 7-hydroxy-2,3,4,5-tétrahydro-1H-3-benzazépine CAS No. 36132-99-7](/img/structure/B1324376.png)
Bromhydrate de 7-hydroxy-2,3,4,5-tétrahydro-1H-3-benzazépine
Vue d'ensemble
Description
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring. This compound is often used in research settings due to its unique structural properties and potential biological activities.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is with a molecular weight of approximately 230.11 g/mol. The compound features a benzazepine structure that contributes to its pharmacological activities.
Central Nervous System Disorders
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide has been identified as a potential therapeutic agent for various central nervous system disorders. Its mechanism involves modulation of serotonin receptors, particularly the 5-HT_2C receptor, which plays a crucial role in regulating mood and appetite.
Table 1: Pharmacological Effects
Antipsychotic Activity
Research indicates that the compound exhibits antipsychotic-like effects similar to standard antipsychotics. It has shown efficacy in suppressing conditioned avoidance responses in animal models and blocking apomorphine-induced stereotypy.
Table 2: Antipsychotic Activity Studies
Study Type | Findings | References |
---|---|---|
Conditioned Avoidance | Significant suppression observed in rats | |
Stereotypy Blockade | Effective blockade of apomorphine-induced behavior |
Synthesis and Development
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide involves several chemical processes that yield high-purity products suitable for pharmacological testing. Methods include the reaction of specific precursors under controlled conditions to ensure the desired enantiomer is produced.
Table 3: Synthesis Overview
Step | Reaction Conditions | Yield (%) |
---|---|---|
Precursor Reaction | Heating at 125°C for several hours | 35-40% |
Purification | Solvent extraction and distillation | >98% (enantiomeric excess) |
Case Studies and Clinical Trials
While comprehensive clinical data on 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is limited, preliminary studies suggest its potential in treating obesity and mood disorders. Ongoing research aims to elucidate its full therapeutic profile and safety.
Case Study Highlights:
- Obesity Treatment : A study demonstrated that selective agonism at the 5-HT_2C receptor led to reduced food intake and weight loss in rodent models.
- Antidepressant Effects : Clinical trials are exploring the efficacy of this compound as an adjunct treatment for resistant depression.
Analyse Biochimique
Biochemical Properties
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels . This interaction is crucial as GIRK channels are involved in regulating neuronal excitability and heart rate. The compound’s ability to block these channels suggests its potential use in neurological and cardiovascular research.
Cellular Effects
The effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit endogenous GIRK currents induced by somatostatin or D3 dopamine receptors in AtT-20 cells . This inhibition affects the overall cellular excitability and can have downstream effects on various cellular processes.
Molecular Mechanism
At the molecular level, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to D1 dopamine receptors and inhibits GIRK channels . The compound’s structure allows it to fit into the binding sites of these receptors and channels, blocking their normal function. This inhibition can lead to changes in gene expression and cellular activity, highlighting its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can change over time. The compound is relatively stable, with a melting point of 250-254°C . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of GIRK channels, which may result in altered cellular excitability and function .
Dosage Effects in Animal Models
The effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide vary with different dosages in animal models. At lower doses, the compound effectively inhibits GIRK channels without causing significant toxicity . At higher doses, it can lead to adverse effects such as altered heart rate and neuronal excitability. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and toxicity, making it essential to understand these interactions for safe and effective use .
Transport and Distribution
Within cells and tissues, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its intended site of action, enhancing its efficacy and reducing potential off-target effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-allylaniline as a starting material, which undergoes intramolecular hydroaminomethylation catalyzed by ionic diamine rhodium complexes . This reaction proceeds via initial hydroformylation followed by reductive amination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bulgaramine: An alkaloid with structural similarity to 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide.
Isopavine: Another alkaloid with a similar structure.
Kenpaullone: A compound with a related benzazepine structure.
Uniqueness
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its potential biological activities also set it apart from other similar compounds.
Activité Biologique
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a compound of interest in pharmacological research due to its structural similarity to various bioactive molecules. It has been studied for its potential effects on the central nervous system (CNS) and its interactions with neurotransmitter receptors. This article reviews the biological activity of this compound, highlighting its pharmacological properties, case studies, and relevant research findings.
- IUPAC Name : 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide
- Molecular Formula : C10H13BrN2O
- Molecular Weight : 244.13 g/mol
- Melting Point : 250–254 °C
- Purity : ≥95% .
Pharmacological Profile
Research indicates that 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide acts as a selective D1 dopamine receptor agonist. This receptor is crucial for various neurological functions and is implicated in conditions such as Parkinson's disease and schizophrenia . The compound's agonistic activity at D1 receptors suggests potential therapeutic applications in treating these disorders.
The mechanism by which this compound exerts its effects primarily involves modulation of dopaminergic signaling pathways. By activating D1 receptors, it may enhance dopaminergic transmission, which can improve motor function and cognitive processes impaired in certain neurodegenerative diseases .
Study 1: Dopaminergic Effects
A study conducted on the effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide demonstrated significant improvement in motor coordination in animal models of Parkinson's disease. The compound was administered at varying doses (0.5 mg/kg to 2 mg/kg), with results indicating dose-dependent enhancement of locomotor activity and reduced rigidity .
Study 2: Cognitive Enhancement
In another investigation focusing on cognitive function, researchers evaluated the impact of this compound on memory retention in rodent models. Results showed that administration improved performance in maze tests compared to control groups. The findings suggest that the compound may have potential as a cognitive enhancer due to its action on dopamine pathways .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHLVMZDODRYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36132-99-7 | |
Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.